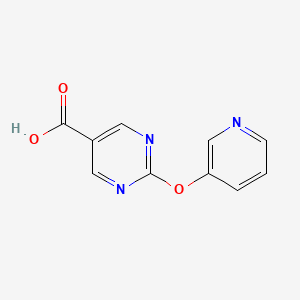
2-(Pyridin-3-yloxy)pyrimidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-(Pyridin-3-yloxy)pyrimidine-5-carboxylic acid” is a chemical compound with the molecular formula C10H7N3O3 and a molecular weight of 217.18 . It is used in the preparation of heterocyclic compounds as an antiviral agent .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including “2-(Pyridin-3-yloxy)pyrimidine-5-carboxylic acid”, has been reported in various studies . For instance, one method involves the treatment of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts . Another approach involves a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of amidines with saturated ketones .Molecular Structure Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The molecular structure of “2-(Pyridin-3-yloxy)pyrimidine-5-carboxylic acid” would be similar, with additional functional groups attached to the pyrimidine ring .Chemical Reactions Analysis
Pyrimidines, including “2-(Pyridin-3-yloxy)pyrimidine-5-carboxylic acid”, can undergo various chemical reactions. For example, they can participate in oxidative dehydrogenation/annulation/oxidative aromatization reactions . They can also react with ketones, aldehydes, or esters with amidines in the presence of TEMPO and an in situ prepared recyclable iron (II)-complex .Scientific Research Applications
Combinatorial Chemistry
A study by Volochnyuk et al. (2010) describes the synthesis of a library of fused pyridine-4-carboxylic acids, including pyridines and pyrimidines, through Combes-type reactions. These compounds, including variants of pyridin-3-yloxy pyrimidine, have applications in combinatorial chemistry for drug discovery (Volochnyuk et al., 2010).
OLEDs and White-Emitting Diodes
Chang et al. (2013) synthesized heteroleptic Ir(III) metal complexes using pyrimidine chelates, including 2-(pyridin-3-yloxy)pyrimidine-5-carboxylic acid derivatives. These complexes were used in high-performance sky-blue and white-emitting OLEDs (Organic Light-Emitting Diodes), demonstrating their potential in advanced display and lighting technologies (Chang et al., 2013).
Crystallography and Molecular Recognition
Rajam et al. (2017) explored the crystal structures of pyrimidine salts, highlighting the role of aminopyrimidine fragments in molecular recognition processes vital for pharmaceutical action. Their work elucidates the structural and interaction characteristics of compounds like 2-(pyridin-3-yloxy)pyrimidine-5-carboxylic acid in biological systems (Rajam et al., 2017).
Pharmaceutical and Bioconjugate Synthesis
Bischof et al. (2013) synthesized ruthenium(II) dicarbonyl complexes with ligands such as 2-(pyridin-3-yloxy)pyrimidine-5-carboxylic acid for bioconjugation with peptide nucleic acids (PNAs). These bioconjugates have implications in biomedical applications, including biosensing and targeted drug delivery (Bischof et al., 2013).
Nucleophilic Trapping and Organic Synthesis
Boto et al. (2001) described a method for synthesizing pyrrolidines and piperidines, involving oxidative decarboxylation of amino acids, where pyrimidine derivatives like 2-(pyridin-3-yloxy)pyrimidine-5-carboxylic acid play a crucial role. This methodology is significant in organic synthesis for generating diverse nitrogen-containing compounds (Boto et al., 2001).
properties
IUPAC Name |
2-pyridin-3-yloxypyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O3/c14-9(15)7-4-12-10(13-5-7)16-8-2-1-3-11-6-8/h1-6H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVGDSHRUJLMMSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OC2=NC=C(C=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-3-yloxy)pyrimidine-5-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

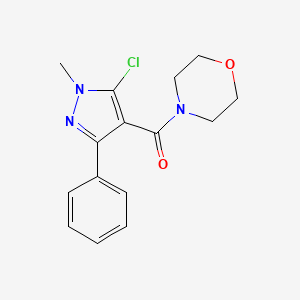
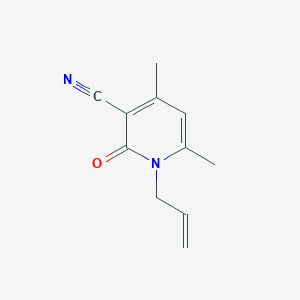
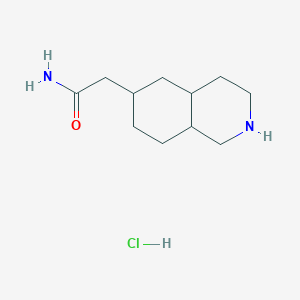
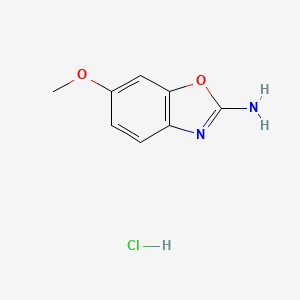
![N-(3-chlorophenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2956184.png)
![3-[(2,6-Dichlorophenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B2956185.png)
![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide](/img/no-structure.png)
![N-[5-(Difluoromethyl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2956190.png)
![N-[1-[1-[2-(4-Chlorophenyl)acetyl]pyrrolidin-3-yl]pyrazol-4-yl]acetamide](/img/structure/B2956194.png)
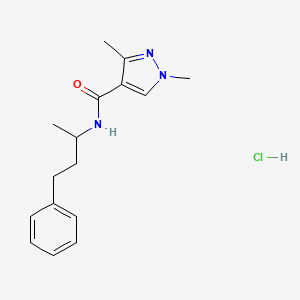
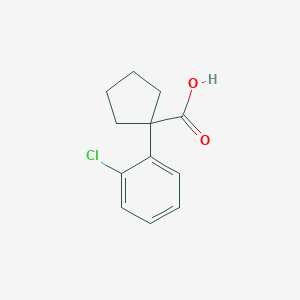
![tert-Butyl 7-bromo-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate](/img/structure/B2956197.png)
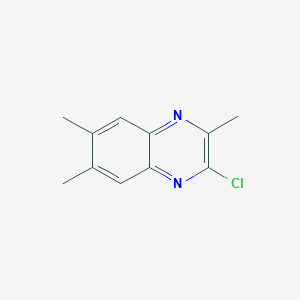
![5-amino-1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-N-(thien-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2956200.png)